Cas no 2223005-80-7 (4,4,5,5-tetramethyl-2-(4-(tetrahydrofuran-2-yl)furan-2-yl)-1,3,2-dioxaborolane)

4,4,5,5-tetramethyl-2-(4-(tetrahydrofuran-2-yl)furan-2-yl)-1,3,2-dioxaborolane structure
2223005-80-7 structure
Product Name:4,4,5,5-tetramethyl-2-(4-(tetrahydrofuran-2-yl)furan-2-yl)-1,3,2-dioxaborolane
CAS No:2223005-80-7
MF:C14H21BO4
MW:264.125144720078
CID:4786367
PubChem ID:133554727
Update Time:2025-07-18

4,4,5,5-tetramethyl-2-(4-(tetrahydrofuran-2-yl)furan-2-yl)-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-tetramethyl-2-(4-(tetrahydrofuran-2-yl)furan-2-yl)-1,3,2-dioxaborolane
    • 2223005-80-7
    • 4-(Oxolan-2-yl)furan-2-boronic acid pinacol ester
    • Inchi: 1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)12-8-10(9-17-12)11-6-5-7-16-11/h8-9,11H,5-7H2,1-4H3
    • InChI Key: NAYBIRNGLFXSCW-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1OC=C(C2CCCO2)C=1

Computed Properties

  • Exact Mass: 264.1532893g/mol
  • Monoisotopic Mass: 264.1532893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.8Ų

4,4,5,5-tetramethyl-2-(4-(tetrahydrofuran-2-yl)furan-2-yl)-1,3,2-dioxaborolane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T907749-25mg
4,4,5,5-tetramethyl-2-(4-(tetrahydrofuran-2-yl)furan-2-yl)-1,3,2-dioxaborolane
2223005-80-7 95%
25mg
8,388.00 2021-05-17

4,4,5,5-tetramethyl-2-(4-(tetrahydrofuran-2-yl)furan-2-yl)-1,3,2-dioxaborolane Related Literature

Additional information on 4,4,5,5-tetramethyl-2-(4-(tetrahydrofuran-2-yl)furan-2-yl)-1,3,2-dioxaborolane

Introduction to 4,4,5,5-tetramethyl-2-(4-(tetrahydrofuran-2-yl)furan-2-yl)-1,3,2-dioxaborolane and Its CAS No. 2223005-80-7

The compound 4,4,5,5-tetramethyl-2-(4-(tetrahydrofuran-2-yl)furan-2-yl)-1,3,2-dioxaborolane, identified by its CAS number 2223005-80-7, represents a significant advancement in the field of organoboron chemistry. This borylated heterocyclic structure has garnered attention due to its versatile applications in synthetic organic chemistry, particularly in cross-coupling reactions and the development of novel pharmaceuticals. The unique combination of a tetramethyl-substituted dioxaborolane core with a furan-based side chain enhances its reactivity and stability, making it an invaluable intermediate in modern synthetic protocols.

Recent research has highlighted the compound's utility in the synthesis of complex molecular architectures. The presence of a tetrahydrofuran (THF) moiety in the side chain not only imparts steric hindrance but also facilitates selective functionalization. This feature has been exploited in the development of novel drug candidates, where precise control over regioselectivity is crucial. The borylated dioxolane ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon bonds with high efficiency and selectivity.

In the realm of medicinal chemistry, 4,4,5,5-tetramethyl-2-(4-(tetrahydrofuran-2-yl)furan-2-yl)-1,3,2-dioxaborolane has been employed in the synthesis of bioactive molecules targeting various therapeutic areas. For instance, studies have demonstrated its role in generating novel kinase inhibitors by facilitating the introduction of aryl or heteroaryl groups at specific positions. The stability of the boryl group under harsh reaction conditions further underscores its suitability for industrial-scale applications. Researchers have leveraged this compound to develop libraries of small molecules for high-throughput screening, accelerating the discovery of next-generation therapeutics.

The compound's compatibility with modern synthetic methodologies has also been explored in polymer chemistry. The ability to undergo sequential functionalization allows for the creation of tailored polymers with enhanced properties. These materials have potential applications in drug delivery systems, where controlled release profiles are essential. Additionally, the borylated structure can be further modified through transition-metal-catalyzed reactions, enabling the introduction of diverse functional groups and expanding its synthetic utility.

Advances in computational chemistry have further illuminated the reactivity patterns of 4,4,5,5-tetramethyl-2-(4-(tetrahydrofuran-2-yl)furan-2-yl)-1,3,2-dioxaborolane. Molecular modeling studies have revealed that the THF side chain exerts a moderating influence on the boryl group's reactivity, preventing unwanted side reactions while maintaining high yields in desired transformations. This insight has guided experimental design and optimization efforts, leading to more efficient synthetic routes. Such computational predictions are increasingly integral to drug discovery pipelines, where rapid and accurate modeling can significantly reduce time-to-market for new compounds.

The compound's role in flow chemistry has also been investigated recently. Continuous-flow systems offer advantages such as improved scalability and reproducibility compared to traditional batch processes. By integrating 4,4,5,5-tetramethyl-2-(4-(tetrahydrofuran-2-yl)furan-2-yl)-1,3,2-dioxaborolane into flow reactors, researchers have achieved higher throughput and better control over reaction parameters. This approach is particularly beneficial for large-scale synthesis and has implications for industrial production of fine chemicals and pharmaceuticals.

Environmental considerations have driven innovation in green chemistry practices. The use of tetrahydrofuran (THF) as a protecting group or solvent has been optimized to minimize waste generation and energy consumption. Recent methodologies focus on catalytic systems that enhance atom economy and reduce reliance on hazardous reagents. These advancements align with global efforts to promote sustainable chemical manufacturing while maintaining high standards of efficiency and yield.

The future prospects for 4,4,5,5-tetramethyl-2-(4-(tetrahydrofuran-2-yl)furan-2-yl)-1,3,2-dioxaborolane are promising as new synthetic strategies continue to emerge. Exploration into photoredox catalysis and electrochemical methods may unlock additional reactivity pathways for this versatile intermediate. Furthermore,its integration into automated synthesis platforms could revolutionize how complex molecules are constructed,streamlining both academic research and industrial processes.

In conclusion,the compound CAS no. 2223005-80-7 exemplifies how innovative molecular design can drive progress across multiple scientific disciplines。 Its unique structural features make it indispensable for synthetic chemists,medicinal chemists,and materials scientists alike。 As research advances,the applications of this borylated dioxolane system will undoubtedly expand,solidifying its position as a cornerstone of modern chemical innovation.

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